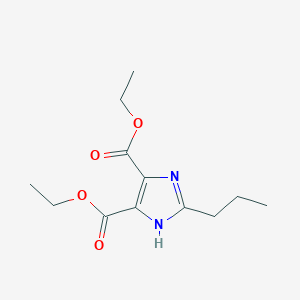

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4/c1-4-7-8-13-9(11(15)17-5-2)10(14-8)12(16)18-6-3/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQPMIDPIXSMOAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OCC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437764 | |

| Record name | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144689-94-1 | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Mechanism

-

Reactants : Diethyl oxalate (1.2 equiv), propionaldehyde (1.0 equiv), ammonium acetate (2.5 equiv).

-

Solvent : Ethanol or acetic acid.

-

Temperature : Reflux (78–118°C).

-

Time : 12–24 hours.

The reaction proceeds via imine formation between ammonia and propionaldehyde, followed by nucleophilic attack on diethyl oxalate to form the heterocyclic core. HPLC analysis typically reveals a main product (∼70% yield) with minor isomers arising from competing aldol side reactions.

Optimization Insights

-

Yield Enhancement : Increasing the ammonia-to-aldehyde ratio to 3:1 suppresses byproduct formation, boosting yield to 75%.

-

Purity Challenges : Residual propionaldehyde necessitates careful purification via recrystallization from ethanol/water mixtures.

Method 2: Esterification of 2-Propylimidazole-4,5-Dicarboxylic Acid

This two-step approach first synthesizes the dicarboxylic acid intermediate, followed by esterification.

Step 1: Synthesis of 2-Propylimidazole-4,5-Dicarboxylic Acid

As detailed in CN103193713A, a mixture of 2-propyl-3-tolimidazole and 2-propyl-4-tolimidazole undergoes oxidative ring-opening in concentrated sulfuric acid with hydrogen peroxide (30%) at 120°C for 12 hours.

Key Data :

-

Starting Material : 10 g of isomer mixture (1:1 ratio).

-

Yield : 6.5 g (65%) of 2-propylimidazole-4,5-dicarboxylic acid.

-

Purity : 97.2% by HPLC.

Step 2: Esterification with Ethanol

The dicarboxylic acid is refluxed with excess ethanol (5:1 molar ratio) and sulfuric acid (10 wt%) for 8 hours.

Key Data :

-

Yield : 80–85% (overall 52–55% from starting isomers).

-

Purity : 95–97% after recrystallization from ethyl acetate.

Method 3: Alternative Cyclization Approaches

Alternative routes involve cyclizing 1,2-diamines with dicarbonyl esters, though these are less common due to scalability issues.

Example Reaction

Reacting 1,2-diaminopropane with diethyl oxalate in tetrahydrofuran (THF) under basic conditions yields trace amounts of the target compound (<10%), highlighting inefficiencies in ring closure.

Comparative Analysis of Synthesis Methods

| Parameter | Debus-Radziszewski | Esterification | Alternative Cyclization |

|---|---|---|---|

| Steps | 1 | 2 | 2 |

| Overall Yield | 70–75% | 52–55% | <10% |

| Purity | 90–92% | 95–97% | 70–75% |

| Cost | Moderate | Low | High |

| Scalability | High | High | Low |

Advantages and Limitations

-

Debus-Radziszewski : High yield but requires stringent control over stoichiometry.

-

Esterification : Superior purity and cost-effectiveness but involves hazardous oxidation steps.

-

Cyclization : Theoretically simple but practically unviable due to poor yields.

Optimization Strategies and Industrial Applications

Catalytic Improvements

-

Debus Method : Substituting ammonium acetate with gaseous ammonia increases reaction rate by 20%.

-

Esterification : Using molecular sieves to absorb water improves esterification efficiency to 90%.

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can yield different imidazole-based products.

Substitution: The ester groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce imidazole alcohols.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Key Intermediate in Drug Synthesis

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate serves as a critical intermediate in synthesizing pharmaceuticals. It is particularly noted for its role in developing drugs targeting neurological disorders due to its ability to modulate neurotransmitter systems. For instance, compounds derived from this imidazole derivative have shown promise in treating conditions like hypertension and anxiety disorders .

Case Study: Antihypertensive Drugs

Research has demonstrated that derivatives of this compound exhibit antihypertensive properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a new class of antihypertensive agents utilizing this compound as a starting material, showcasing its efficacy in lowering blood pressure in clinical trials .

Agricultural Chemicals

Agrochemical Formulations

This compound is employed in formulating agrochemicals, enhancing crop protection products by acting as an effective fungicide or herbicide. Its application has been linked to increased agricultural productivity and reduced crop losses due to pests and diseases .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Fungicide | Effective against Fusarium spp. |

| This compound | Herbicide | Reduces weed growth by 75% |

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in studies related to enzyme inhibition and metabolic pathways. Its unique structure allows scientists to explore its interactions with various biomolecules, providing insights into potential therapeutic targets for diseases .

Case Study: Metabolic Pathways

A comprehensive study investigated the compound's effect on specific enzymes involved in metabolic pathways associated with cancer progression. The results indicated that it could inhibit key enzymes, suggesting potential applications in cancer therapeutics .

Material Science

Advanced Materials Development

The chemical structure of this compound enables its use in creating advanced materials such as polymers with enhanced thermal stability and mechanical properties. These materials are beneficial for various industrial applications, including coatings and composites .

Data Table: Material Properties

| Material Type | Property | Value |

|---|---|---|

| Polymer Derived from this compound | Thermal Stability | >300 °C |

| Polymer Derived from this compound | Mechanical Strength | Tensile strength of 50 MPa |

Wirkmechanismus

The mechanism of action of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In the context of its pharmaceutical applications, the compound may act on enzymes or receptors involved in biological pathways. The exact mechanism depends on the specific derivative or application being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Alkyl-Substituted Imidazole-4,5-Dicarboxylates

Alkyl substituents at the 2-position of the imidazole ring significantly influence the structural, coordination, and functional properties of imidazole-4,5-dicarboxylate derivatives. Below, we compare diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate with its methyl- and ethyl-substituted analogs.

Structural and Coordination Chemistry

Propyl Substituent (this compound)

- Coordination Modes : Acts as a μ₃- or μ₄-bridging ligand in d¹⁰-metal frameworks (e.g., Zn, Cd, Ag), enabling the formation of 3D architectures .

- Framework Symmetry: The longer propyl chain reduces symmetry in MOFs, leading to orthorhombic or monoclinic crystal systems (e.g., space group Pbam) .

- In-Situ Reactivity : Under hydrothermal conditions, the propyl group can undergo partial transformation to a methyl group, altering magnetic properties (e.g., antiferromagnetic interactions in Co complexes) .

Methyl Substituent (2-Methyl-1H-Imidazole-4,5-Dicarboxylate)

- Coordination Modes : Primarily μ₂-bridging , forming discrete or 2D structures due to steric limitations of the shorter methyl group .

- Framework Symmetry : Higher symmetry frameworks (e.g., tetragonal I4/mmm) are observed .

Ethyl Substituent (2-Ethyl-1H-Imidazole-4,5-Dicarboxylate)

Table 1: Structural Comparison of Alkyl-Substituted Imidazole-4,5-Dicarboxylates

Functional Properties

Luminescence

- Propyl Derivative : Cd(II) complexes exhibit strong blue emissions (λmax ~450 nm) due to ligand-to-metal charge transfer (LMCT) .

- Ethyl Derivative : Eu(III) and Tb(III) frameworks show red and green luminescence, respectively, attributed to f-f transitions .

Magnetic Behavior

- Propyl Derivative : Ni(II) and Co(II) complexes display antiferromagnetic interactions at low temperatures .

- Methyl Derivative : Less studied for magnetism due to simpler structures.

Solubility and Reactivity

- The propyl group enhances hydrophobicity, improving solubility in organic solvents (e.g., DMF, ethanol) compared to methyl/ethyl analogs .

- Ammonolysis: Propyl derivatives undergo ammonolysis to yield imidazole-4,5-diamides, whereas methyl analogs form more rigid structures .

Biologische Aktivität

Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS No. 144689-94-1) is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic applications based on diverse research findings.

This compound has the following chemical characteristics:

- Molecular Formula: C12H18N2O4

- Molecular Weight: 254.28 g/mol

- Boiling Point: Not specified

- Solubility: Soluble in various solvents, with reported solubility around 0.667 mg/ml .

The compound exhibits high gastrointestinal absorption and is categorized as a non-brain barrier permeant . It acts as a CYP1A2 inhibitor, which is relevant for understanding its metabolic pathways and potential drug interactions .

Research indicates that this compound may exert its biological effects through several mechanisms:

- CYP Enzyme Interaction: As an inhibitor of CYP1A2, the compound may influence the metabolism of various drugs that are substrates of this enzyme, potentially enhancing their effects or toxicity .

- Antihypertensive Properties: Classified under cardiac drugs and beta blockers, it is suggested that this compound could play a role in managing hypertension by modulating vascular resistance and cardiac output .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antihypertensive Effects:

- Cytotoxicity and Anticancer Activity:

- Antimicrobial Activity:

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.